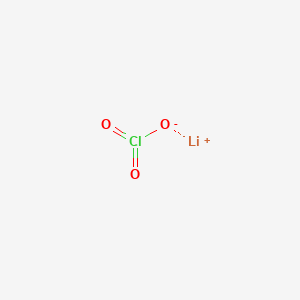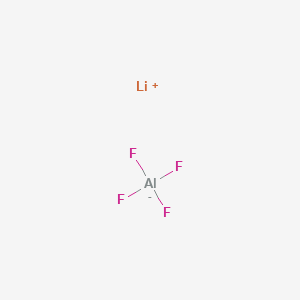
Lithium tetrafluoroaluminate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium tetrafluoroaluminate, also known as LiAlF4, is a lithium salt that is commonly used in the field of materials science and electrochemistry. This compound is an important component in the production of aluminum and other metals, as well as in the development of lithium-ion batteries. In
作用機序
The mechanism of action of Lithium tetrafluoroaluminate is not fully understood. However, it is known that this compound acts as an ion conductor in lithium-ion batteries, allowing for the flow of lithium ions between the anode and cathode. It is also believed that Lithium tetrafluoroaluminate plays a role in the formation of the solid electrolyte interface (SEI) layer on the surface of the anode, which is critical for the long-term stability and performance of lithium-ion batteries.
生化学的および生理学的効果
There is limited research on the biochemical and physiological effects of Lithium tetrafluoroaluminate. However, it is known that this compound can be toxic if ingested or inhaled. It can cause irritation to the skin, eyes, and respiratory system. Therefore, it is important to handle Lithium tetrafluoroaluminate with care and to follow appropriate safety protocols.
実験室実験の利点と制限
One of the main advantages of using Lithium tetrafluoroaluminate in lab experiments is its high solubility in water and other polar solvents. This makes it easy to prepare solutions of known concentrations for use in experiments. Additionally, Lithium tetrafluoroaluminate is relatively inexpensive and readily available.
However, there are also some limitations to using Lithium tetrafluoroaluminate in lab experiments. For example, this compound can be difficult to handle due to its toxicity and reactivity with moisture. Additionally, Lithium tetrafluoroaluminate can be corrosive to some materials, which can limit its use in certain experiments.
将来の方向性
There are a number of future directions for research on Lithium tetrafluoroaluminate. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of interest is the optimization of Lithium tetrafluoroaluminate for use in lithium-ion batteries, including the development of new electrolyte formulations and the improvement of SEI layer formation. Finally, there is also interest in exploring the potential use of Lithium tetrafluoroaluminate in other areas of materials science and electrochemistry.
合成法
The synthesis of Lithium tetrafluoroaluminate can be achieved through a number of different methods. One common method involves the reaction of lithium fluoride and aluminum fluoride in the presence of a solvent such as ethylene glycol. Another method involves the reaction of lithium hydroxide and aluminum fluoride in an aqueous solution. The resulting product is a white crystalline powder that is highly soluble in water and other polar solvents.
科学的研究の応用
Lithium tetrafluoroaluminate has a wide range of scientific research applications. One of the most important applications is in the field of electrochemistry. This compound is used as an electrolyte in lithium-ion batteries, which are widely used in portable electronic devices such as smartphones, laptops, and tablets. Lithium tetrafluoroaluminate is also used as a catalyst in a number of chemical reactions, including the production of aluminum and other metals.
特性
CAS番号 |
15138-76-8 |
|---|---|
製品名 |
Lithium tetrafluoroaluminate |
分子式 |
AlF4Li |
分子量 |
109.9161508 |
IUPAC名 |
lithium;tetrafluoroalumanuide |
InChI |
InChI=1S/Al.4FH.Li/h;4*1H;/q+3;;;;;+1/p-4 |
InChIキー |
LPSHDNODGBKBOW-UHFFFAOYSA-J |
SMILES |
[Li+].F[Al-](F)(F)F |
正規SMILES |
[Li+].F[Al-](F)(F)F |
同義語 |
lithium tetrafluoroaluminate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




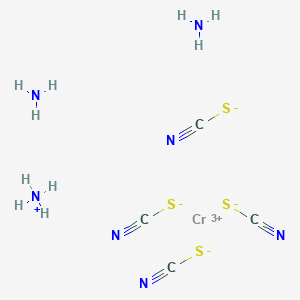
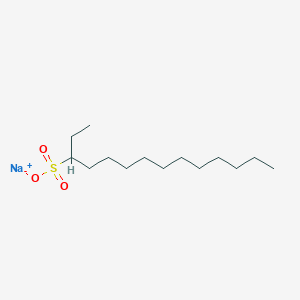
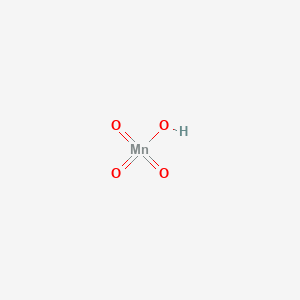
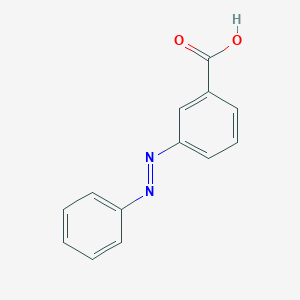
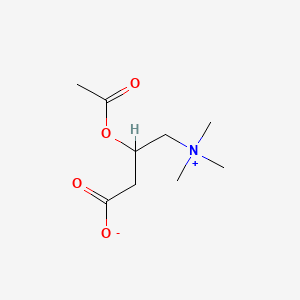
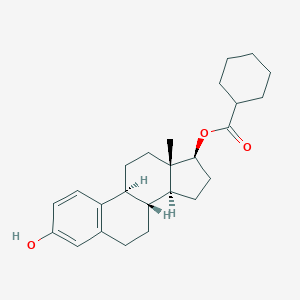
![1-[Ethoxy(methyl)phosphoryl]sulfanylbutane](/img/structure/B81304.png)
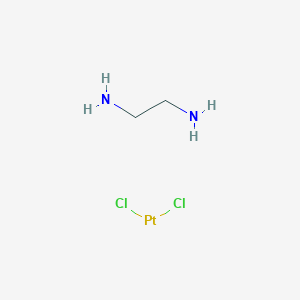
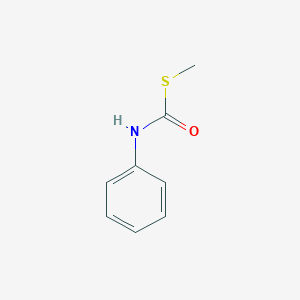
![4,5,6,7-Tetrahydro-benzo[1,2]dithiole-3-thione](/img/structure/B81309.png)
![Methyl (4R)-4-[(5S,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B81310.png)
